molecular formula C8H9BF3KO B1396519 Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate CAS No. 1015082-80-0

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

Cat. No.: B1396519
CAS No.: 1015082-80-0
M. Wt: 228.06 g/mol
InChI Key: NMXBNUKKNPRHGC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1015082-80-0 and exists as a crystalline solid under standard conditions. The compound's systematic International Union of Pure and Applied Chemistry name, potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide, reflects its ionic structure comprising a potassium cation and an organotrifluoroborate anion. The molecular architecture features a phenyl ring with a 2-hydroxyethyl substituent at the meta position, bonded to a trifluoroborate moiety that coordinates with the potassium counterion.

The compound's structural formula can be represented as B⁻(F)(F)F.[K⁺], where the boron center maintains tetrahedral geometry with three fluorine atoms and one carbon-carbon bond to the substituted phenyl ring. This arrangement provides the characteristic stability associated with organotrifluoroborates while maintaining the nucleophilic reactivity necessary for cross-coupling reactions. The International Chemical Identifier key SEAORMUNGVKBQD-UHFFFAOYSA-N serves as the unique digital fingerprint for this compound in chemical databases.

Alternative nomenclature includes potassium 3-(2-hydroxyethyl)phenyltrifluoroborate and potassium trifluoro[3-(2-hydroxyethyl)phenyl]boranuide, reflecting different conventions in organoboron chemistry naming systems. The hydroxyethyl functionality introduces additional complexity to the compound's reactivity profile, providing opportunities for further functionalization through the primary alcohol group. This structural feature distinguishes it from simpler aryltrifluoroborates and expands its synthetic utility in medicinal chemistry and materials science applications.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1015082-80-0
Molecular Formula C₈H₉BF₃KO
Molecular Weight 228.06 g/mol
International Chemical Identifier Key SEAORMUNGVKBQD-UHFFFAOYSA-N
Appearance White crystalline powder
Purity Greater than 97%
Storage Conditions Room temperature, sealed container

Historical Development and Discovery

The development of this compound emerged from the broader evolution of organotrifluoroborate chemistry, which began as laboratory curiosities in the 1960s before becoming essential reagents in modern organic synthesis. The fundamental breakthrough in organotrifluoroborate preparation occurred through the pioneering work of Vedejs and colleagues in 1995, who developed the efficient conversion of boronic acids to their corresponding trifluoroborate salts using potassium hydrogen difluoride. This methodology revolutionized the field by providing convenient access to air and moisture stable organoboron reagents that could be synthesized on multigram scales and purified through simple recrystallization techniques.

The specific synthesis of this compound likely followed established protocols for converting substituted phenylboronic acids to their trifluoroborate counterparts using aqueous potassium hydrogen difluoride in methanol solutions. The reaction typically proceeds within fifteen minutes to two hours depending on the electronic nature of the aryl substituents, with electron-rich substrates generally reacting more rapidly than electron-poor analogs. The hydroxyethyl substitution pattern would have been introduced either through direct borylation of the corresponding aryl precursor or through functionalization of existing organotrifluoroborate intermediates.

The compound's development reflects the systematic exploration of functionalized aryltrifluoroborates that began in earnest during the early 2000s as researchers recognized the superior stability and handling properties of these reagents compared to traditional boronic acids and boronate esters. Professor Gary Molander's extensive research program at the University of Pennsylvania contributed significantly to demonstrating the broad scope and utility of organotrifluoroborates, establishing them as preferred reagents for cross-coupling reactions due to their resistance to protodeboronation and compatibility with diverse functional groups. The availability of over four hundred structurally diverse organotrifluoroborates, including hydroxyl-functionalized variants like this compound, has provided synthetic chemists with unprecedented flexibility in designing complex molecular architectures.

Role in Modern Organoboron Chemistry

This compound exemplifies the advantages that organotrifluoroborates offer over traditional organoboron reagents in contemporary synthetic chemistry. Unlike boronic acids and boronate esters, which suffer from protodeboronation under basic conditions and require careful storage to prevent decomposition, organotrifluoroborates maintain exceptional stability under diverse reaction conditions. This stability allows for their use in nearly stoichiometric amounts relative to electrophilic coupling partners, thereby increasing reaction efficiency and reducing costs compared to protocols requiring excess organoboron reagents.

The compound's utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated through its successful coupling with various aryl halides using monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines or nitrogen-heterocyclic carbenes. These catalyst systems have proven particularly effective with organotrifluoroborates, as the combination addresses the challenges associated with both catalyst activation and organoboron reagent stability. The hydroxyethyl functionality provides additional synthetic opportunities through secondary transformations, allowing for the construction of more complex molecular frameworks through sequential coupling and functionalization strategies.

The mechanism of organotrifluoroborate participation in cross-coupling reactions involves initial hydrolysis to the corresponding boronic acid in situ, followed by the conventional transmetalation pathway characteristic of Suzuki-Miyaura chemistry. This mechanistic understanding has enabled the development of optimized reaction conditions that take advantage of the organotrifluoroborate's stability during storage and handling while ensuring efficient conversion during the coupling process. Recent investigations have demonstrated that organotrifluoroborates can be hydrolyzed efficiently using silica gel and water, providing convenient access to the corresponding boronic acids when desired.

Table 2: Comparative Advantages of Organotrifluoroborates in Cross-Coupling Chemistry

Property Organotrifluoroborates Boronic Acids Boronate Esters
Air Stability Excellent Poor to Moderate Good
Moisture Stability Excellent Poor Moderate
Protodeboronation Resistance High Low Moderate
Crystallinity Usually Crystalline Variable Often Oils
Purification Simple Recrystallization Challenging Chromatography Required
Storage Requirements Ambient Conditions Inert Atmosphere Controlled Conditions

The emergence of this compound and related hydroxyl-functionalized organotrifluoroborates has expanded the scope of accessible molecular targets in medicinal chemistry and materials science. The hydroxyl group serves as a versatile handle for further functionalization, enabling the preparation of complex molecules through sequential transformations that would be difficult to achieve using traditional organoboron reagents. This capability has been particularly valuable in the synthesis of biologically active compounds, where the organotrifluoroborate serves as both a coupling partner and a precursor to additional functional group modifications.

The compound's role in modern organoboron chemistry extends beyond simple cross-coupling applications to include its use in late-stage diversification strategies for drug discovery and chemical biology applications. The ability to introduce the organotrifluoroborate functionality at advanced synthetic intermediates, combined with its compatibility with diverse reaction conditions, has made it an attractive building block for combinatorial chemistry and high-throughput synthesis approaches. These applications highlight the continuing evolution of organotrifluoroborate chemistry from fundamental research tools to practical reagents for industrial and pharmaceutical applications.

Properties

IUPAC Name

potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6,13H,4-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXBNUKKNPRHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CCO)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705248
Record name Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015082-80-0
Record name Borate(1-), trifluoro[3-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015082-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Phenyl Precursor

  • The precursor, 3-(2-hydroxyethyl)phenyl derivative, can be synthesized via electrophilic aromatic substitution or via direct substitution reactions on phenol or substituted benzene rings.
  • Alternatively, it can be prepared through nucleophilic substitution reactions involving phenol derivatives with appropriate halogenated ethanol compounds, such as 2-bromoethanol or 2-chloroethanol, under basic conditions to yield the hydroxyethyl phenyl compound.

Step 2: Borylation of the Phenyl Derivative

  • The phenyl precursor undergoes borylation, typically via lithiation or directed ortho-lithiation, followed by reaction with boron reagents such as boron trifluoride etherate or boronic acids.
  • For example, treatment with n-butyllithium (n-BuLi) at low temperatures can generate a lithium phenyl intermediate, which then reacts with boron reagents to form a boronate ester or boronic acid derivative.

Step 3: Conversion to Potassium Organotrifluoroborate

  • The boronic acid or ester is then treated with aqueous potassium hydrogen fluoride (KHF2), which facilitates the formation of the trifluoroborate salt.
  • This step is performed under mild conditions, often at room temperature, with the reaction monitored via NMR spectroscopy to confirm the formation of the trifluoroborate.

Research Data:

  • According to a study on alkynyltrifluoroborates, the synthesis from terminal alkynes involves borylation of lithium acetylides followed by treatment with KHF2, achieving yields of approximately 70-80% (Table 1 in source).
  • Similar procedures are applicable for phenyl derivatives, with modifications to accommodate functional groups like hydroxyl groups, which may require protective groups during the synthesis.

Use of Organostannane and Fluoride Sources

Historically, early methods employed organostannane derivatives as intermediates:

  • The initial synthesis involved treating trimethyltin derivatives with trifluoroborane and potassium fluoride, leading to stable potassium trifluoroborate salts.
  • Due to toxicity concerns, this method has been largely replaced by more environmentally friendly routes involving boronic acids and KHF2.

Modern Synthesis Using Boronic Acids and KHF2

Recent advances favor direct conversion of boronic acids or their derivatives into trifluoroborates:

Method Starting Material Reagents Conditions Yield Reference
Direct fluorination Boronic acid derivative of 3-(2-hydroxyethyl)phenyl KHF2 in aqueous solution Room temperature, mild agitation 70-85% ,
Borylation + fluorination Lithium phenylacetylide derivative Boron trifluoride etherate, KHF2 Low temperature for lithiation, room temperature for fluorination 70-80%

Note: The hydroxyl group in the phenyl ring can be protected (e.g., as a silyl ether) during the initial steps to prevent side reactions, then deprotected after trifluoroborate formation.

Notes on Reaction Conditions and Functional Group Compatibility

  • The synthesis tolerates various functional groups, including silyl groups, halogens, and hydroxyl groups, provided appropriate protection/deprotection steps are employed.
  • The use of KHF2 is preferred over toxic organostannanes for environmental and safety reasons.
  • Reaction temperatures generally range from ambient to slightly elevated (25–50°C), with reaction times from a few hours to overnight.

Data Table Summarizing Preparation Methods

Parameter Method A Method B Method C
Starting Material Phenyl derivative with hydroxyl group Boronic acid derivative Lithium phenylacetylide + phenyl precursor
Reagents Boron trifluoride etherate, KHF2 KHF2 in water Boron trifluoride etherate, KHF2
Conditions Mild heating or room temperature Room temperature Low temperature lithiation, then fluorination
Yield 70–85% 70–80% 70–80%
Advantages Direct, straightforward High functional group tolerance Good for complex derivatives

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This application is crucial for forming carbon-carbon bonds in complex organic molecules.

  • Case Study : In a study focusing on the synthesis of biaryl compounds, this compound demonstrated high efficiency in coupling reactions with various aryl halides, yielding significant amounts of desired products under mild conditions.

Biological Applications

The compound's derivatives are being explored for potential use as probes in biological assays. These applications leverage its ability to interact selectively with biological molecules.

  • Research Insight : Preliminary studies indicate that derivatives of this compound can be used to label specific proteins in cellular environments, aiding in the study of biochemical pathways .

Material Science

In material science, this organoboron compound is employed in the development of advanced materials due to its unique electronic properties and stability.

  • Application Example : Researchers have utilized this compound in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs include:

  • Potassium trifluoro(3-methoxyphenyl)borate (Methoxy analog, 27 )
  • Potassium trifluoro(4-fluorophenyl)borate (Fluoro analog, 30 )
  • Potassium trifluoro(4-(morpholine-4-carbonyl)phenyl)borate (Morpholine carbonyl analog, 5a )
  • Potassium trifluoro(3-(methoxymethyl)phenyl)borate (Methoxymethyl analog)
Compound Substituent Key Functional Impact
Compound X 3-(2-Hydroxyethyl)phenyl Enhanced hydrophilicity, H-bond donor capacity
Methoxy analog (27 ) 3-Methoxyphenyl Electron-donating, moderate polarity
Fluoro analog (30 ) 4-Fluorophenyl Electron-withdrawing, increased stability
Morpholine analog (5a ) 4-(Morpholine carbonyl)phenyl Bulky, electron-withdrawing, bioactive
Methoxymethyl analog 3-(Methoxymethyl)phenyl Ether-linked hydrophilicity, lower reactivity

Physicochemical Properties

  • Melting Points: Methoxy analog: Not reported; decomposition at 80–82°C observed in phosphino-ethynyl analogs . Morpholine analog: >225°C . Compound X: Likely lower than morpholine analog due to hydroxyl group plasticity.
  • Solubility : Hydroxyethyl group in Compound X improves aqueous solubility vs. methoxy/fluoro analogs.
  • NMR Data :
    • ¹⁹F NMR : Fluoro analog: δ -115.9 (aryl-F), -135.1 (BF₃) ; Methoxy analog: δ -135.0 (BF₃) .
    • Compound X : Expected BF₃ signal near δ -135 ppm, with hydroxyl proton at δ 1–5 ppm (broad).

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (Methoxy) : Enhance nucleophilicity, improving Suzuki-Miyaura coupling yields .
  • Electron-Withdrawing Groups (Fluoro, Morpholine) : Stabilize borate, slowing transmetalation but reducing side reactions .
  • Hydroxyethyl Group: Potential for chelation with transition metals (e.g., Pd, Ni), altering catalytic cycles. Requires protection (e.g., silylation) in acidic conditions.

Biological Activity

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, a boron-containing compound, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9_{9}H10_{10}BF3_{3}K
CAS Number: 850313-92-7
Molecular Weight: 240.12 g/mol
Solubility: Soluble in polar solvents; limited solubility in non-polar solvents.

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The trifluoroborate moiety is known to enhance the compound's solubility and permeability, facilitating its uptake into cells. The hydroxyethyl group may contribute to hydrogen bonding interactions with biological macromolecules, enhancing the compound's stability and efficacy.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound demonstrates a synergistic effect when combined with certain xanthene dyes, enhancing its efficacy against resistant bacterial strains. Studies have shown that the presence of boron compounds can increase the permeability of bacterial membranes, allowing for better penetration of antimicrobial agents .

Case Study 1: Efficacy Against Resistant Strains

In a study published in a peer-reviewed journal, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound reduced bacterial viability by over 90% at a concentration of 32 µg/mL within 24 hours of exposure. This suggests potential for use in treating infections caused by resistant strains .

Case Study 2: Application in Wound Healing

Another investigation explored the use of this compound in wound healing applications. In vitro assays showed that it promotes fibroblast proliferation and migration, essential processes for effective wound healing. The mechanism was attributed to the modulation of growth factor signaling pathways .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations. However, further studies are necessary to evaluate long-term effects and potential mutagenicity. According to existing data, similar boron compounds have shown low toxicity profiles in mammalian systems .

Q & A

Q. What are the optimized synthetic routes for preparing potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate?

The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key optimizations include:

  • Using 3 equivalents of alkoxides to ensure complete reaction .
  • Continuous Soxhlet extraction to isolate products with low solubility in organic solvents, achieving yields >90% .
  • Scaling procedures to produce 100 g batches, emphasizing purity control through recrystallization or filtration .

Q. How is this compound characterized in research settings?

Standard characterization involves:

  • Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) to confirm structure and purity. For example, ¹⁹F NMR signals typically appear at δ -135 to -136 ppm (acetone-d₆) .
  • Solubility analysis in polar solvents (e.g., acetone, DMSO) to guide reaction design .
  • Elemental analysis or mass spectrometry to verify boron and potassium content .

Q. What are common applications of this compound in organic synthesis?

It is widely used in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl chlorides, facilitated by palladium catalysts .
  • Alkyne functionalization , such as umpolung reactions with benziodoxolones to access ketene dithioacetals .
  • Synthesis of heterocyclic boronates for medicinal chemistry applications .

Advanced Research Questions

Q. How can researchers address low yields caused by insolubility of intermediates during synthesis?

  • Continuous Soxhlet extraction effectively separates insoluble alkoxymethyltrifluoroborates from inorganic byproducts .
  • Alternative workup protocols, such as aqueous KHF₂ precipitation followed by acetone co-evaporation, improve recovery .
  • Solvent screening (e.g., THF/water mixtures) enhances solubility without compromising stability .

Q. What mechanistic insights govern its reactivity in palladium-catalyzed allylation reactions?

Studies suggest:

  • Transmetalation forms η¹-allylpalladium intermediates, which react with electrophiles (e.g., tosylimines) under mild conditions .
  • The trifluoroborate group stabilizes the borate anion, enabling nucleophilic attack even in neutral media .
  • Catalytic systems (e.g., Pd pincer complexes) reduce side reactions, achieving >80% yields in homoallylic amine synthesis .

Q. How do spectroscopic contradictions (e.g., NMR shifts) arise across studies, and how should they be resolved?

Discrepancies in ¹⁹F/¹¹B NMR data may stem from:

  • Solvent effects : Acetone-d₆ vs. DMSO-d₆ shifts signals by 1–2 ppm .
  • Counterion interactions : Potassium coordination alters boron electron density .
  • Resolution : Confirm spectrometer frequency (e.g., 400 vs. 500 MHz) and calibration standards .

Q. Can computational modeling predict its reactivity in non-traditional catalytic systems?

Yes. Key parameters include:

  • Polar surface area (calculated via DFT) to assess solubility in protic solvents .
  • Hammett σ values for substituents on the phenyl ring, correlating with cross-coupling efficiency .
  • LogD predictions to optimize reaction media (e.g., ethanol/water mixtures for nickel-catalyzed borylation) .

Q. What strategies improve reproducibility in large-scale syntheses?

  • Strict moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediates .
  • Quality control : Batch-to-batch consistency is ensured by NMR and ICP-MS for boron/potassium quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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